CRT0066101 dihydrochloride

PKD1 PKD2 PKD3

CRT0066101 dihydrochloride is the only pan-PKD inhibitor with sub-nM potency (IC50 1-2.5 nM) and proven oral bioavailability (80 mg/kg), enabling robust in vivo target engagement. It outperforms CID755673 (IC50 >100 nM) and kb NB 142-70 (PKD2 IC50 58.7 nM) by orders of magnitude, ensuring superior efficacy at lower doses. Validated in orthotopic pancreatic (Panc-1) and bladder cancer xenografts with quantifiable PD biomarkers (Ki-67, TUNEL). With >90-kinase selectivity profiling, CRT0066101 minimizes off-target confounding, making it the gold standard for PKD pathway research. Order high-purity (≥98%) CRT0066101 to guarantee reproducible results.

Molecular Formula C18H24Cl2N6O
Molecular Weight 411.3 g/mol
CAS No. 1883545-60-5
Cat. No. B606814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT0066101 dihydrochloride
CAS1883545-60-5
SynonymsCRT 0066101;  CRT-0066101;  CRT0066101;  CRT0066101 HCl;  CRT0066101 hydrochloride
Molecular FormulaC18H24Cl2N6O
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
InChIInChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1
InChIKeyCXYCRYGNFKDPRH-FMOMHUKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CRT0066101 Dihydrochloride: Potent Pan-PKD Inhibitor for Preclinical Oncology Research


CRT0066101 dihydrochloride (CAS 1883545-60-5) is a small-molecule pan-inhibitor of the protein kinase D (PKD) family, demonstrating sub-nanomolar to low nanomolar potency against all three PKD isoforms [1]. Biochemically, it exhibits IC50 values of 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3 . The compound is orally bioavailable and has been validated in multiple xenograft models for anticancer efficacy, including pancreatic and bladder cancer [2]. Additionally, CRT0066101 displays secondary inhibitory activity against the PIM2 kinase (IC50 ≈ 135.7 nM) .

Why CRT0066101 Dihydrochloride Cannot Be Substituted with Other PKD Inhibitors


PKD inhibitors exhibit substantial divergence in their biochemical potency, isoform selectivity profiles, and in vivo pharmacokinetic properties. CRT0066101 dihydrochloride distinguishes itself through a unique combination of low nanomolar pan-PKD inhibition, demonstrated oral bioavailability at 80 mg/kg in murine models, and a well-characterized secondary activity profile against PIM2 [1]. Substituting CRT0066101 with alternative PKD inhibitors such as CID755673 or kb NB 142-70 may compromise experimental reproducibility, as these comparators exhibit significantly weaker potency (IC50 differences exceeding two orders of magnitude), divergent selectivity, and limited or unverified oral bioavailability [2]. The quantitative evidence presented below delineates the specific parameters where CRT0066101 provides a differentiated, verifiable advantage.

CRT0066101 Dihydrochloride Quantitative Evidence Guide: Comparative Potency and In Vivo Efficacy Data


Biochemical Pan-PKD Potency: CRT0066101 Exhibits >100-Fold Higher Affinity than CID755673

CRT0066101 demonstrates low nanomolar potency against all three PKD isoforms, in contrast to the micromolar-range activity of the commonly used PKD inhibitor CID755673. Quantitative comparison reveals that CRT0066101 is approximately 182-fold more potent against PKD1, 112-fold more potent against PKD2, and 114-fold more potent against PKD3 [1].

PKD1 PKD2 PKD3 Kinase Inhibition Biochemical IC50

PKD Isoform Inhibition Profile: CRT0066101 vs kb NB 142-70 Comparative Potency

When compared to kb NB 142-70, another selective PKD inhibitor, CRT0066101 exhibits significantly higher potency across all three isoforms. CRT0066101 demonstrates IC50 values that are 28-fold lower for PKD1 (1 nM vs 28.3 nM), 23-fold lower for PKD2 (2.5 nM vs 58.7 nM), and 27-fold lower for PKD3 (2 nM vs 53.2 nM) [1][2].

PKD Isoforms Selectivity Pan-PKD IC50

Broad Kinase Selectivity: CRT0066101 Demonstrates >90-Fold Selectivity Against a Panel of 90+ Kinases

CRT0066101 dihydrochloride exhibits marked selectivity for PKD isoforms against a panel of over 90 protein kinases, including PKCα, PKBα (Akt), MEK, ERK, c-Raf, c-Src, and c-Abl . While quantitative IC50 values for all off-target kinases are not uniformly available across comparator studies, this broad selectivity profile distinguishes CRT0066101 as a more specific tool compound compared to earlier-generation PKD inhibitors with narrower characterization .

Kinase Selectivity Off-Target Profiling PKC MEK ERK

PIM2 Kinase Inhibition: CRT0066101 Possesses Unique Dual-Target Activity

CRT0066101 dihydrochloride exhibits secondary inhibitory activity against PIM2, a serine/threonine kinase implicated in cell survival and proliferation pathways, with an IC50 of approximately 135.7 nM . This dual-target activity (PKD + PIM2) is not a documented feature of comparator PKD inhibitors such as CID755673 or kb NB 142-70, which are characterized primarily as PKD-selective agents without reported PIM2 activity [1].

PIM2 Dual Inhibition PKD Apoptosis

In Vivo Antitumor Efficacy: CRT0066101 Demonstrates Oral Activity in Pancreatic and Bladder Xenograft Models

CRT0066101 administered orally at 80 mg/kg/day for 21-24 days significantly suppressed tumor growth in both orthotopic Panc-1 pancreatic cancer xenografts and subcutaneous bladder cancer xenografts [1][2]. In the Panc-1 orthotopic model, treatment with CRT0066101 potently blocked tumor growth in vivo, accompanied by significant reduction in Ki-67+ proliferation index (p < 0.01) and increased TUNEL+ apoptotic cells (p < 0.05) [3]. In bladder cancer xenografts, CRT0066101 blocked tumor growth via PKD2 inhibition and G2/M cell cycle arrest [2].

Xenograft Pancreatic Cancer Bladder Cancer Oral Bioavailability Tumor Growth Inhibition

Anti-Inflammatory Activity: CRT0066101 Attenuates LPS-Induced Lung Injury via NF-κB and NLRP3 Pathway Modulation

CRT0066101 exerts a significant protective effect against LPS-induced inflammatory lung injury in mice, characterized by inhibition of proinflammatory cytokine production, reduced NLRP3 activation, inhibition of inflammasome complex assembly, and attenuation of inflammatory cell infiltration and lung tissue damage [1]. At the molecular level, CRT0066101 inhibited MyD88 and TLR4 expression and reduced NF-κB, ERK, and JNK phosphorylation .

Inflammation Lung Injury NF-κB NLRP3 Cytokine Storm

CRT0066101 Dihydrochloride: Validated Research Applications in Oncology and Inflammation


Pancreatic Cancer Xenograft Efficacy Studies Requiring Orally Bioavailable PKD Inhibition

Based on evidence from orthotopic Panc-1 xenograft models demonstrating significant tumor growth suppression following oral administration of CRT0066101 at 80 mg/kg/day for 21 days [1], this compound is optimally suited for preclinical pancreatic cancer efficacy studies where oral dosing and robust target engagement are required. The observed reduction in Ki-67+ proliferation index (p < 0.01) and increase in TUNEL+ apoptotic cells (p < 0.05) [2] provide quantifiable pharmacodynamic endpoints for study design. The >100-fold potency advantage over CID755673 [3] translates to lower effective concentrations and reduced compound consumption in long-term dosing regimens.

Bladder Cancer Research Investigating PKD2-Mediated G2/M Cell Cycle Arrest

CRT0066101 has been validated in bladder cancer xenograft models where it suppressed tumor growth via specific inhibition of PKD2 and induction of G2/M cell cycle arrest [1]. The compound's 23-fold higher potency against PKD2 compared to kb NB 142-70 (2.5 nM vs 58.7 nM) [2] makes it the preferred choice for bladder cancer studies requiring robust PKD2 inhibition. The demonstrated in vivo blockade of phospho-PKD2 and downstream substrate c-Jun in xenograft tumor explants [1] provides a validated biomarker for target engagement assessment.

Inflammatory Lung Injury and Cytokine Storm Model Studies

The documented anti-inflammatory activity of CRT0066101 in LPS-induced lung injury models, including inhibition of NLRP3 activation, inflammasome assembly attenuation, and reduction of NF-κB, ERK, and JNK phosphorylation [1], positions this compound as a valuable tool for immunology research. The dual PKD/PIM2 inhibitory profile (PIM2 IC50 ≈ 135.7 nM) [2] offers a unique pharmacological signature not available with other PKD-selective inhibitors such as CID755673 or kb NB 142-70 [3], potentially enabling exploration of synergistic pathway inhibition in inflammatory disease models.

Kinase Selectivity Profiling and Mechanistic Studies Requiring Well-Characterized Off-Target Profile

For mechanistic studies where off-target kinase inhibition could confound phenotypic interpretation, CRT0066101 provides the advantage of a selectivity profile characterized against over 90 protein kinases, including PKCα, PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl [1]. This broad selectivity characterization, combined with its 28-fold higher potency for PKD1 compared to kb NB 142-70 (1 nM vs 28.3 nM) [2], ensures that observed biological effects can be more confidently attributed to PKD pathway inhibition rather than unrecognized polypharmacology. The compound is particularly suited for target validation studies where compound specificity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRT0066101 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.